molecular formula C24H19ClF3N3OS B4632833 3-amino-N-(5-chloro-2-methylphenyl)-4-(3,4-dimethylphenyl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

3-amino-N-(5-chloro-2-methylphenyl)-4-(3,4-dimethylphenyl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B4632833
M. Wt: 489.9 g/mol
InChI Key: VNNNKLDRZYEKSJ-UHFFFAOYSA-N
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Description

3-amino-N-(5-chloro-2-methylphenyl)-4-(3,4-dimethylphenyl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is a useful research compound. Its molecular formula is C24H19ClF3N3OS and its molecular weight is 489.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 489.0889456 g/mol and the complexity rating of the compound is 713. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

The compound , due to its complex structure, is likely involved in the synthesis of various heterocyclic compounds, which have been explored for their antimicrobial activities. For instance, derivatives of thieno[2,3-b]pyridine have been synthesized and evaluated for their potential in combating microbial infections. These compounds have shown a range of activities against different bacteria and fungi, suggesting the utility of such molecules in developing new antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Heterocyclic Chemistry

The compound's structure also indicates its relevance in the broader field of heterocyclic chemistry, where such molecules serve as precursors or intermediates in the synthesis of various heterocyclic systems. These systems are crucial in pharmaceuticals, agrochemicals, and dyes. The transformations and reactions these compounds undergo are fundamental in creating molecules with desired properties and functions (Clark & Hitiris, 1984).

Antiproliferative Research

The thieno[2,3-b]pyridine moiety, part of the compound's structure, is also investigated for its antiproliferative properties, particularly against various cancer cell lines. By modifying different functional groups within this class of compounds, researchers aim to enhance their activity and specificity toward cancerous cells, offering potential pathways for developing new cancer therapies (van Rensburg et al., 2017).

Innovative Synthetic Methods

The compound is likely involved in innovative synthetic methods that enable the construction of novel heterocyclic compounds. Such methods are vital in organic synthesis, allowing for the efficient and selective formation of complex molecules that can have various applications in medicinal chemistry and material science. The development of new synthetic routes and methodologies based on such compounds contributes to the advancement of chemical synthesis (Ahmed et al., 2018).

Properties

IUPAC Name

3-amino-N-(5-chloro-2-methylphenyl)-4-(3,4-dimethylphenyl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClF3N3OS/c1-11-4-6-14(8-13(11)3)16-10-18(24(26,27)28)31-23-19(16)20(29)21(33-23)22(32)30-17-9-15(25)7-5-12(17)2/h4-10H,29H2,1-3H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNNNKLDRZYEKSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NC3=C2C(=C(S3)C(=O)NC4=C(C=CC(=C4)Cl)C)N)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClF3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-amino-N-(5-chloro-2-methylphenyl)-4-(3,4-dimethylphenyl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
Reactant of Route 2
3-amino-N-(5-chloro-2-methylphenyl)-4-(3,4-dimethylphenyl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
Reactant of Route 3
Reactant of Route 3
3-amino-N-(5-chloro-2-methylphenyl)-4-(3,4-dimethylphenyl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
Reactant of Route 4
3-amino-N-(5-chloro-2-methylphenyl)-4-(3,4-dimethylphenyl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
Reactant of Route 5
Reactant of Route 5
3-amino-N-(5-chloro-2-methylphenyl)-4-(3,4-dimethylphenyl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
Reactant of Route 6
Reactant of Route 6
3-amino-N-(5-chloro-2-methylphenyl)-4-(3,4-dimethylphenyl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.